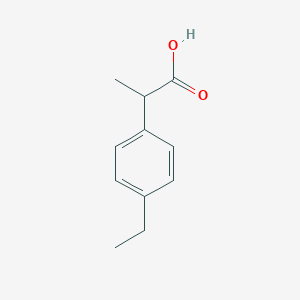
Songbaisine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Songbaisine is a natural compound extracted from the roots of the plant Cassia abbreviata. It has been found to have various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. In recent years, there has been growing interest in the potential therapeutic applications of songbaisine.
Mecanismo De Acción
The exact mechanism of action of songbaisine is not fully understood. However, it is thought to exert its pharmacological effects through modulation of the immune system. Songbaisine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. It has also been found to activate immune cells such as T cells and natural killer cells, which are important for fighting infections and tumors.
Biochemical and Physiological Effects:
Songbaisine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Songbaisine has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to modulate the immune system, enhancing the activity of immune cells such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using songbaisine in lab experiments is its natural origin. As a natural compound, it is less likely to have toxic effects compared to synthetic compounds. Additionally, songbaisine has been shown to have a wide range of pharmacological effects, making it a versatile tool for studying various biological processes. However, one limitation of using songbaisine in lab experiments is its low yield from the extraction process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for songbaisine research. One area of interest is its potential as a cancer therapy. Further studies are needed to investigate the anti-tumor effects of songbaisine and to determine its efficacy in animal models of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. More research is needed to understand the mechanism of action of songbaisine and to determine its safety and efficacy in humans. Additionally, the development of alternative synthesis methods for songbaisine could help to increase its availability for research purposes.
Métodos De Síntesis
Songbaisine is extracted from the roots of the Cassia abbreviata plant. The extraction process involves grinding the roots into a fine powder, which is then mixed with a solvent such as ethanol or methanol. The mixture is then filtered and evaporated to obtain the pure compound. The yield of songbaisine from this process is typically low, and alternative synthesis methods are being explored.
Aplicaciones Científicas De Investigación
Songbaisine has been the subject of numerous scientific studies in recent years. Its anti-inflammatory and analgesic effects have been investigated in animal models of inflammation and pain. Songbaisine has also been found to have anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer therapy. Its ability to modulate the immune system has also been studied, with promising results.
Propiedades
Número CAS |
142631-45-6 |
|---|---|
Fórmula molecular |
C27H41NO3 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
(3S,3'S,3'aS,4aS,6'S,6aS,6bS,7'aS,9S,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16-,17-,18-,19-,20-,21-,23+,24-,26-,27+/m0/s1 |
Clave InChI |
YQGYDJYDIWCHOB-SZKIHVIJSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@H]([C@@H]([C@@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 |
SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
Sinónimos |
songbaisine songbaisine A songbaisine B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



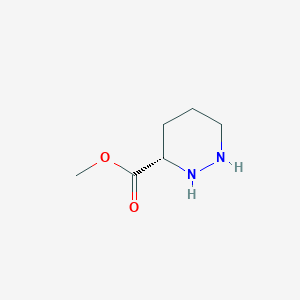


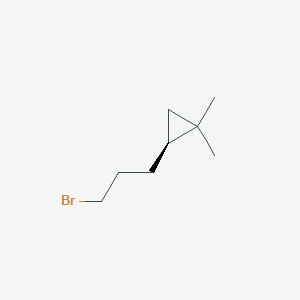


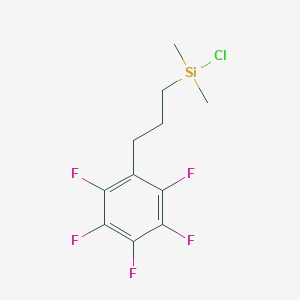
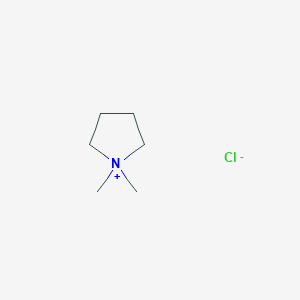

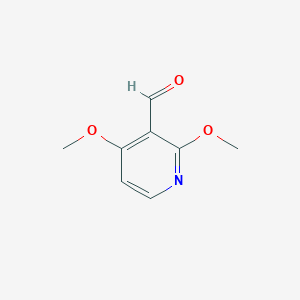


![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
